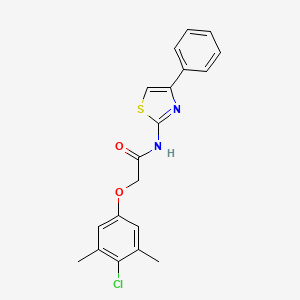![molecular formula C17H13BrN2O2S B3571889 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3571889.png)
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
Übersicht
Beschreibung
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone, also known as BPTES, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent for cancer.
Wirkmechanismus
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone inhibits glutaminase by binding to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and an increase in the production of reactive oxygen species, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to decrease the levels of glutamate and increase the levels of glutamine in cancer cells, which can lead to a decrease in the production of ATP and an increase in the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has several advantages for lab experiments, including its high potency and selectivity for glutaminase. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone. These include the development of more potent and selective inhibitors of glutaminase, the investigation of combination therapies with other cancer drugs, and the exploration of the role of glutaminase in other diseases, such as neurodegenerative disorders.
Conclusion
In conclusion, 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a small molecule inhibitor with significant potential for cancer therapy. Its selective inhibition of glutaminase has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the enzyme glutaminase, which is essential for the growth and survival of cancer cells. 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-2-4-13(5-3-11)16-19-20-17(22-16)23-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUQECFXDFQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)
![9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3571830.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571835.png)
![6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3571844.png)
![5-[(1-naphthyloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3571851.png)
![3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3571862.png)
![N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3571867.png)

![4-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3571890.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571898.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3571899.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3571903.png)
![5,5'-oxybis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3571906.png)